Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
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Overview
Description
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a complex organic compound that features a unique combination of lithium, pyrrolo[2,1-c][1,2,4]triazole, and phenylmethoxycarbonylaminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system.
Introduction of the Phenylmethoxycarbonylaminomethyl Group:
Lithium Salt Formation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonylaminomethyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the triazole ring or the phenylmethoxycarbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in proteins, modulating their activity. The lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;3-(phenylmethoxycarbonylaminomethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate: Similar structure but with a different position of the carboxylate group.
Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
The uniqueness of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lithium ion also adds to its uniqueness, providing additional pathways for interaction with biological systems.
Properties
IUPAC Name |
lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWQYRMIVHRCJN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15LiN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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